1-(2,4-Difluorobenzyl)piperazine dihydrochloride
Overview
Description
1-(2,4-Difluorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2F2N2 and a molecular weight of 285.16 g/mol. It is primarily used in research settings due to its diverse range of applications in chemistry, biology, and medicine. The compound is known for its high purity, typically around 95%, making it suitable for various experimental purposes.
Mechanism of Action
Target of Action
It is known that piperazine compounds, which this compound is a derivative of, generally target parasites, causing paralysis and allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine compounds are known to paralyze parasites, which is likely a result of their interaction with the parasite’s nervous system .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that the compound likely results in the paralysis and subsequent expulsion of parasites from the host body .
Preparation Methods
The synthesis of 1-(2,4-Difluorobenzyl)piperazine dihydrochloride involves several steps:
Initial Reaction: The synthesis begins with the reaction of t-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate with trifluoroacetic acid in dichloromethane (DCM) at 0°C.
Neutralization: The reaction mixture is then warmed to room temperature and stirred for one hour.
Extraction and Purification: The mixture is extracted with DCM, and the organic layer is washed with water, dried over anhydrous magnesium sulfate (MgSO4), and evaporated to dryness. The precipitate is collected by filtration and washed with acetone to yield the final product as a white solid.
Chemical Reactions Analysis
1-(2,4-Difluorobenzyl)piperazine dihydrochloride undergoes various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction:
Common Reagents: Typical reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and hydrochloric acid.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorobenzyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving cellular and molecular biology due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2,4-Difluorobenzyl)piperazine dihydrochloride can be compared to other piperazine derivatives:
Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.
Aripiprazole: An antipsychotic medication that also contains a piperazine moiety.
Sildenafil: A drug used to treat erectile dysfunction, which includes a piperazine ring in its structure.
The uniqueness of this compound lies in its specific substitution pattern and its applications in research rather than therapeutic use.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWMIIZTMVINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)F.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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